molecular formula C16H21N3O5 B5673831 (2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid CAS No. 6543-97-1

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid

Cat. No.: B5673831
CAS No.: 6543-97-1
M. Wt: 335.35 g/mol
InChI Key: PAWHBHYPORNJEU-UHFFFAOYSA-N
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Description

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid is a chiral organic compound with the molecular formula C6H10O8 It is a derivative of hexanedioic acid, featuring four hydroxyl groups attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid typically involves the oxidation of suitable precursor molecules. One common method is the oxidation of hexose sugars, such as glucose, using strong oxidizing agents like nitric acid. The reaction conditions often require controlled temperatures and pH to ensure the selective oxidation of the sugar to the desired diacid.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation. Specific strains of bacteria or fungi can be engineered to produce the compound from renewable biomass sources. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

    Reduction: Reduction reactions can convert the diacid to its corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or amines under basic or acidic conditions.

Major Products

    Oxidation: Higher oxidation state compounds, such as aldehydes or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Compounds with substituted functional groups, such as halides or amines.

Scientific Research Applications

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of biodegradable polymers and as a chelating agent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Hexanedioic acid: Lacks the hydroxyl groups present in (2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid.

    Glucaric acid: Another hexanedioic acid derivative with hydroxyl groups, but with a different stereochemistry.

    Tartaric acid: A dihydroxy acid with a shorter carbon chain and different stereochemistry.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of four hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3-(morpholine-4-carbonylamino)phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c20-15(18-4-8-22-9-5-18)17-13-2-1-3-14(12-13)24-16(21)19-6-10-23-11-7-19/h1-3,12H,4-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWHBHYPORNJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC(=CC=C2)OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352810
Record name SMR000071031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6543-97-1
Record name SMR000071031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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